molecular formula C17H22N4O B286455 N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide

N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide

カタログ番号 B286455
分子量: 298.4 g/mol
InChIキー: NYLAIKCFWFAAIL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide, also known as AZD5363, is a small molecule inhibitor of the protein kinase B (PKB/Akt) pathway. The PKB pathway is a key signaling pathway that regulates cell growth, survival, and metabolism. Dysregulation of this pathway has been implicated in a variety of diseases, including cancer, diabetes, and cardiovascular disease. AZD5363 has been the focus of much scientific research due to its potential as a therapeutic agent for these diseases.

作用機序

N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide inhibits the PKB pathway by binding to the ATP-binding site of PKB. This prevents the activation of downstream signaling pathways that regulate cell growth, survival, and metabolism. By inhibiting the PKB pathway, N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide can induce cell death in cancer cells and improve insulin sensitivity in diabetes.
Biochemical and physiological effects:
In preclinical models, N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide has been shown to induce apoptosis (cell death) in cancer cells, inhibit tumor growth, and sensitize tumors to chemotherapy. In diabetes, N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide has been shown to improve insulin sensitivity and glucose uptake. In cardiovascular disease, N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide has been shown to reduce atherosclerotic plaque formation and improve cardiac function.

実験室実験の利点と制限

One advantage of N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide is its specificity for the PKB pathway. This allows for targeted inhibition of this pathway without affecting other signaling pathways. However, one limitation of N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide is its potential toxicity at high doses. Careful dose selection and monitoring is required in preclinical and clinical studies.

将来の方向性

There are several future directions for the study of N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide. In cancer, further studies are needed to determine the optimal dosing and scheduling of N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide in combination with other therapies. In diabetes, clinical studies are needed to determine the safety and efficacy of N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide in humans. In cardiovascular disease, further studies are needed to determine the long-term effects of N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide on atherosclerotic plaque formation and cardiac function. Additionally, the potential of N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide in other diseases, such as neurodegenerative diseases and autoimmune diseases, should be explored.

合成法

N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide can be synthesized using a multistep process involving the reaction of various starting materials. The synthesis of N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide has been described in several publications, including a patent application by AstraZeneca.

科学的研究の応用

N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide has been extensively studied in preclinical models of cancer, diabetes, and cardiovascular disease. In cancer, N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide has shown promise as a single agent and in combination with other therapies. In preclinical models of breast cancer, N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide has been shown to inhibit tumor growth and sensitize tumors to chemotherapy. In prostate cancer, N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide has been shown to inhibit the growth of androgen receptor-positive tumors. In combination with other therapies, N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide has been shown to enhance the efficacy of chemotherapy and radiation therapy.
In diabetes, N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide has been shown to improve insulin sensitivity and glucose uptake in preclinical models. In cardiovascular disease, N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide has been shown to reduce atherosclerotic plaque formation and improve cardiac function in preclinical models.

特性

分子式

C17H22N4O

分子量

298.4 g/mol

IUPAC名

N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-benzimidazole-4-carboxamide

InChI

InChI=1S/C17H22N4O/c1-21-12-4-2-5-13(21)9-11(8-12)20-17(22)14-6-3-7-15-16(14)19-10-18-15/h3,6-7,10-13H,2,4-5,8-9H2,1H3,(H,18,19)(H,20,22)

InChIキー

NYLAIKCFWFAAIL-UHFFFAOYSA-N

SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=C4C(=CC=C3)NC=N4

正規SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=C4C(=CC=C3)NC=N4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。